molecular formula C15H18N2O2 B2736761 N,N-dimethyl-4-(quinolin-4-yloxy)oxolan-3-amine CAS No. 2202329-01-7

N,N-dimethyl-4-(quinolin-4-yloxy)oxolan-3-amine

Cat. No.: B2736761
CAS No.: 2202329-01-7
M. Wt: 258.321
InChI Key: UKEIPRGDNHENKN-UHFFFAOYSA-N
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Description

This compound features a quinoline moiety, which is known for its diverse biological activities and has been extensively studied for its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(quinolin-4-yloxy)oxolan-3-amine typically involves the reaction of quinoline derivatives with appropriate reagents to introduce the oxolan-3-amine moiety. One common method includes the reaction of 4-hydroxyquinoline with N,N-dimethyl-3-aminopropanol under basic conditions to form the desired compound . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(quinolin-4-yloxy)oxolan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the quinoline moiety can be substituted with different functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(quinolin-4-yloxy)oxolan-3-amine involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, leading to the inhibition of key biological processes. For example, the compound may inhibit the activity of topoisomerases, enzymes involved in DNA replication and repair, thereby exerting its antimicrobial and anticancer effects. Additionally, the compound may interact with cellular receptors and signaling pathways, modulating various biological functions.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinoline: A precursor in the synthesis of N,N-dimethyl-4-(quinolin-4-yloxy)oxolan-3-amine, known for its antimicrobial properties.

    Quinoline N-oxide: An oxidized derivative of quinoline with potential biological activities.

    N,N-dimethyl-3-aminopropanol: A reagent used in the synthesis of the compound.

Uniqueness

This compound is unique due to its specific chemical structure, which combines the quinoline moiety with an oxolan-3-amine group. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N,N-dimethyl-4-quinolin-4-yloxyoxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-17(2)13-9-18-10-15(13)19-14-7-8-16-12-6-4-3-5-11(12)14/h3-8,13,15H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEIPRGDNHENKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1COCC1OC2=CC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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